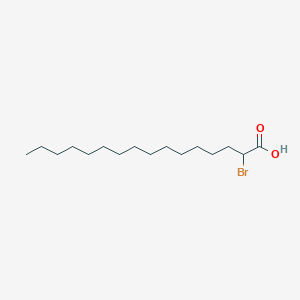
2-溴十六烷酸
描述
2-Bromohexadecanoic acid, also known as 2-bromopalmitic acid, is a brominated fatty acid derivative. It is a synthetic compound widely used in biochemical research due to its ability to inhibit palmitoylation, a post-translational modification of proteins. This compound has a molecular formula of C16H31BrO2 and a molecular weight of 335.32 g/mol .
科学研究应用
2-Bromohexadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into fatty acid chains.
Biology: Acts as an inhibitor of protein palmitoylation, a process critical for the function of many proteins involved in cell signaling and membrane association.
Medicine: Investigated for its potential to modulate protein functions in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the synthesis of surfactants, lubricants, and other industrial chemicals.
作用机制
Target of Action
The primary target of 2-Bromohexadecanoic acid is the PPARδ (peroxisome proliferator-activated receptor, delta isoform) . PPARδ is a transcription factor for gene expression and plays a crucial role in lipid metabolism regulation . It also targets DHHC (Asp-His-His-Cys) protein palmitoyltransferase .
Mode of Action
2-Bromohexadecanoic acid, a metabolically stable analogue of the fatty acid palmitic acid, has been shown to be a natural ligand for the PPARδ receptor . It acts as a PPARδ agonist . It also acts as a palmitoylation inhibitor , inhibiting the palmitoyltransferase activity of all DHHC proteins .
Biochemical Pathways
The compound inhibits the palmitoylation of GSDME-C during pyroptosis . It also inhibits the BAK/BAX-Caspase 3-GSDME pathway -mediated pyroptosis .
Result of Action
2-Bromohexadecanoic acid has been shown to inhibit fatty acid oxidation . It also promotes glucose uptake in rat cardiac cells and the insulin-sensitive murine fibroblast line A31-IS .
安全和危害
2-Bromohexadecanoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .
生化分析
Biochemical Properties
2-Bromohexadecanoic acid is a PPARδ agonist . It has been shown to inhibit fatty acid oxidation and DHHC-mediated palmitoylation . It also promotes glucose uptake in rat cardiac cells and the insulin-sensitive murine fibroblast line A31-IS .
Cellular Effects
2-Bromohexadecanoic acid has been shown to inhibit fatty acid oxidation, inhibit DHHC-mediated palmitoylation, and promote glucose uptake in rat cardiac cells and the insulin-sensitive murine fibroblast line A31-IS . It has also been shown to decrease the formation of HepG2 CSC spheres without affecting cell viability .
Molecular Mechanism
2-Bromohexadecanoic acid functions as an enzyme inhibitor by binding to the active sites of enzymes, thereby obstructing their catalytic activity . It can directly and irreversibly inhibit the palmitoyltransferase activity of all DHHC (Asp-His-His-Cys) proteins .
Metabolic Pathways
2-Bromohexadecanoic acid is involved in lipid metabolism regulation . It acts as a natural ligand for the PPARδ receptor, playing a role in lipid metabolism regulation .
Subcellular Localization
It has been shown that 2-Bromohexadecanoic acid can inhibit the palmitoylation of GSDME-C during pyroptosis .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromohexadecanoic acid can be synthesized through the bromination of hexadecanoic acid (palmitic acid). The typical synthetic route involves the following steps:
Bromination: Hexadecanoic acid is dissolved in a suitable solvent such as chloroform or carbon tetrachloride. Bromine is then added dropwise to the solution under controlled temperature conditions, usually around 0-5°C, to prevent over-bromination.
Purification: The reaction mixture is washed with water and sodium bisulfite solution to remove excess bromine. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain crude 2-bromohexadecanoic acid.
Recrystallization: The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain pure 2-bromohexadecanoic acid.
Industrial Production Methods: Industrial production of 2-bromohexadecanoic acid follows similar principles but on a larger scale. The process involves:
Bulk Bromination: Large quantities of hexadecanoic acid are brominated using industrial reactors with efficient cooling systems to maintain the desired temperature.
Continuous Purification: The reaction mixture is continuously washed and purified using automated systems to ensure high purity and yield.
Crystallization and Drying: The purified product is crystallized and dried using industrial-grade equipment to obtain the final product in bulk quantities.
化学反应分析
Types of Reactions: 2-Bromohexadecanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in 2-bromohexadecanoic acid can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of hexadecanoic acid.
Esterification Reactions: 2-Bromohexadecanoic acid can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst.
Major Products:
Substitution: Various substituted hexadecanoic acid derivatives.
Reduction: Hexadecanoic acid.
Esterification: Hexadecanoic acid esters.
相似化合物的比较
Hexadecanoic Acid (Palmitic Acid): The parent compound, lacks the bromine atom and does not inhibit palmitoylation.
2-Chlorohexadecanoic Acid: Similar structure but with a chlorine atom instead of bromine, also used in biochemical studies.
2-Iodohexadecanoic Acid: Contains an iodine atom, used for similar purposes but with different reactivity and potency.
Uniqueness: 2-Bromohexadecanoic acid is unique due to its specific inhibition of palmitoylation, making it a valuable tool in studying the role of this modification in various biological processes. Its bromine atom provides distinct reactivity compared to other halogenated derivatives, offering unique insights into enzyme inhibition and protein modification.
属性
IUPAC Name |
2-bromohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRAYRYQQAXQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037734 | |
| Record name | 2-Bromohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18263-25-7 | |
| Record name | 2-Bromohexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18263-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopalmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018263257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromohexadecanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecanoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopalmitic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOPALMITIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EI4G5X28Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


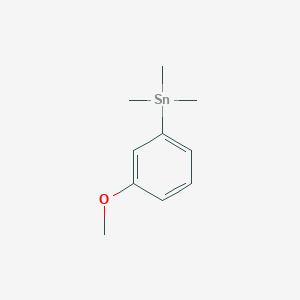
![ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate](/img/structure/B97252.png)
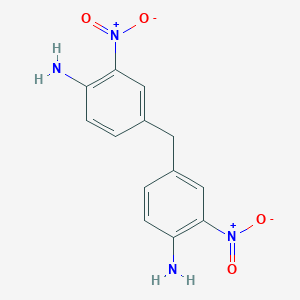
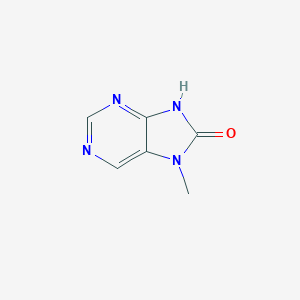
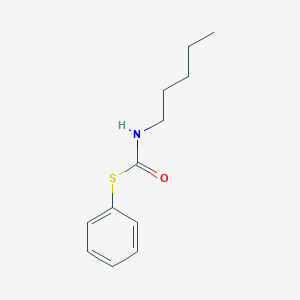
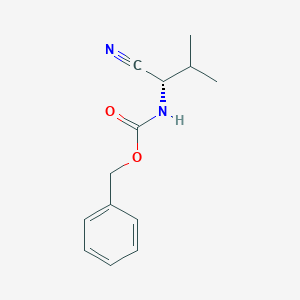

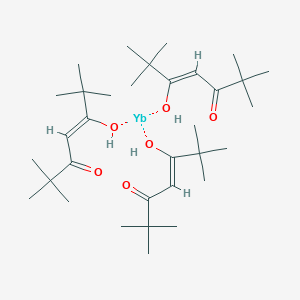

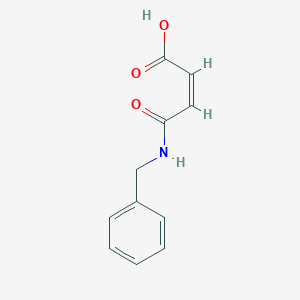
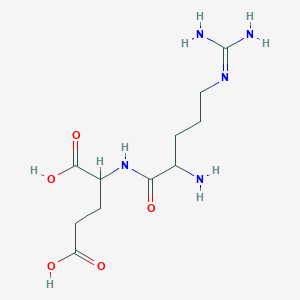
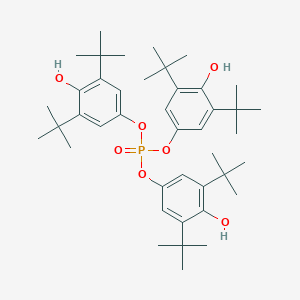
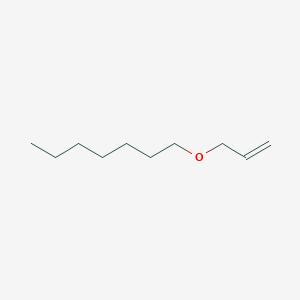
![3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride](/img/structure/B97275.png)
